molecular formula C12H18N2O B2545744 2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine CAS No. 162475-79-8

2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine

Cat. No.: B2545744
CAS No.: 162475-79-8
M. Wt: 206.289
InChI Key: OJNPYTDHIGDPSQ-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Conformational Analysis

2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine (CAS 162475-79-8) features a pyridine core substituted with a methoxy group at position 2 and a piperidin-1-ylmethyl group at position 5. The molecular formula is C₁₂H₁₈N₂O , with a molecular weight of 206.28 g/mol.

Key Structural Features:
Feature Description
Pyridine Core Aromatic six-membered ring with nitrogen at position 1.
Methoxy Substituent Electron-donating group at position 2, influencing electronic distribution.
Piperidin-1-ylmethyl A six-membered saturated amine ring linked via a methylene bridge to position 5.

The piperidine ring adopts a chair conformation , as observed in analogous compounds. The exocyclic N–C bond (linking the piperidine to the pyridine) typically assumes an axial orientation due to steric and electronic preferences.

Conformational Flexibility:
  • Methylene Bridge : Allows rotational freedom between the pyridine and piperidine moieties, enabling variable dihedral angles between the two rings.
  • Piperidine Ring Dynamics : Chair-flip transitions may occur, though axial substituents (e.g., the methylene bridge) stabilize specific conformations.

Crystallographic Studies and Bonding Patterns

While specific X-ray data for this compound are unavailable in public literature, insights can be extrapolated from structurally related compounds:

Bonding Patterns in Analogous Systems:
Interaction Type Example Compound Description
N–H⋯N Hydrogen Bonds 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile Piperidine’s NH group forms hydrogen bonds with pyrimidine nitrogens, creating dimers.
π–π Stacking Pyrimidine derivatives Inversion-related aromatic rings interact weakly (centroid–centroid distance: ~3.56 Å).
C–H⋯O Interactions (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone Methoxy oxygen participates in weak C–H⋯O contacts, stabilizing crystal packing.

In the title compound, the methoxy group’s oxygen may engage in similar C–H⋯O interactions , while the piperidine’s NH could form hydrogen bonds with adjacent molecules.

Predicted Crystal Packing:
  • Hydrogen-Bonded Networks : Piperidine’s NH and pyridine’s N may form intermolecular bonds, creating sheets or chains.
  • π-Stacking : Pyridine rings may align parallel to each other, contributing to lattice stability.

Comparative Structural Analysis with Related Piperidine-Pyridine Hybrids

Table 1: Structural Comparison of Piperidine-Pyridine Derivatives
Compound Key Differences Impact on Properties
2-Methoxy-5-(piperidin-4-yl)pyridine Direct piperidin-4-yl substitution (no methylene bridge). Reduced conformational flexibility; altered electronic distribution.
2-Methoxy-5-(piperidin-2-yl)pyridine Piperidin-2-yl substitution; no methylene bridge. Different steric environment; potential for distinct hydrogen-bonding patterns.
5-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol Quinoline core with bis-pyridinylmethyl substituents. Enhanced π-conjugation; increased molecular rigidity.
Electronic Effects:
  • Methoxy Group : Electron-donating via resonance, activating the pyridine ring for nucleophilic attack at positions 3 and 5.
  • Piperidin-1-ylmethyl : Electron-withdrawing inductive effect from the piperidine’s N, deactivating adjacent positions.

Properties

IUPAC Name

2-methoxy-5-(piperidin-1-ylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-6-5-11(9-13-12)10-14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNPYTDHIGDPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine typically involves the reaction of 2-methoxypyridine with piperidine in the presence of a suitable base and solvent. One common method involves the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction proceeds through the nucleophilic substitution of the methoxy group by the piperidinylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Methoxy Group

The 2-methoxy group on the pyridine ring can act as a leaving group under specific conditions. Source demonstrates fluorination of 2-methoxypyridines using AgF₂ in acetonitrile, yielding 2-fluoropyridines. For 2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine, analogous fluorination could proceed via:

2-Methoxy-pyridine derivative+AgF2MeCN, N22-Fluoro-pyridine derivative+AgOMe\text{2-Methoxy-pyridine derivative} + \text{AgF}_2 \xrightarrow{\text{MeCN, N}_2} \text{2-Fluoro-pyridine derivative} + \text{AgOMe}

Key conditions :

  • Anhydrous MeCN under inert atmosphere (N₂).

  • Reaction temperature: 80–100°C.

  • Yield: ~80% (based on analogous reactions in ).

Table 1: SNAr Reactions of the Methoxy Group

ReagentProductConditionsYieldCitation
AgF₂2-Fluoro-5-[(piperidin-1-yl)methyl]pyridineMeCN, 80°C, N₂79–85%
NaN₃2-Azido-5-[(piperidin-1-yl)methyl]pyridineDMF, 120°C65%*

*Theoretical yield based on analogous azide substitutions in pyrazines ( ).
†Adapted from pyrazine SNAr methodologies.

Alkylation of the Piperidine Nitrogen

The tertiary amine in the piperidine ring can undergo alkylation or acylation. Source highlights Mitsunobu reactions for introducing piperidinyl groups, suggesting potential reverse reactivity. For example:

Piperidine-N+R-XPiperidine-N⁺-RX\text{Piperidine-N} + \text{R-X} \rightarrow \text{Piperidine-N⁺-R} \cdot \text{X}^-

Key findings :

  • Boc protection : The piperidine nitrogen can be protected using tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃/THF) ( ).

  • Quaternary ammonium salt formation : Reacting with methyl iodide in DMF at 60°C yields a quaternary salt, though steric hindrance may reduce efficiency.

Oxidation at the Benzylic Position

The methylene bridge (–CH₂–) between the pyridine and piperidine is susceptible to oxidation. Source discusses hydrogenation of similar structures, but oxidation would require stronger agents:

CH2KMnO4,H2O,ΔC=O\text{CH}_2 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}, \Delta} \text{C=O}

Limitations :

  • The electron-withdrawing pyridine ring deactivates the benzylic position, necessitating harsh conditions.

  • Partial oxidation or over-oxidation to carboxylic acids may occur.

Functionalization via Cross-Coupling Reactions

The pyridine ring can participate in cross-coupling if halogenated. While the parent compound lacks halogens, Source describes late-stage bromination/iodination of pyridines. For example:

  • Directed ortho-metalation : Use LDA to deprotonate the pyridine, followed by quenching with I₂ to install iodine at the 3-position.

  • Suzuki coupling : React with aryl boronic acids to form biaryl derivatives.

Table 2: Halogenation and Coupling Strategies

StepReagents/ConditionsProductYieldCitation
IodinationLDA, I₂, THF, –78°C3-Iodo-2-methoxy-5-[(piperidin-1-yl)methyl]pyridine60%*
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O3-Aryl-substituted derivative45–70%

*Theoretical yield based on analogous pyridine functionalization.

Acid-Base Reactions and Salt Formation

The piperidine nitrogen (pKa ~11) can form salts with acids, enhancing solubility. Source confirms this via the compound’s PubChem entry, which lists hydrochloride salts as common derivatives. Example:

Piperidine-N+HClPiperidine-NH⁺Cl\text{Piperidine-N} + \text{HCl} \rightarrow \text{Piperidine-NH⁺Cl}^-

Applications :

  • Salt formation is critical for pharmaceutical formulations ().

Reductive Amination and Hydrogenation

While the parent structure lacks unsaturated bonds, Source demonstrates hydrogenation of piperidine derivatives. If synthetic modifications introduce alkenes (e.g., at the benzylic position), catalytic hydrogenation (H₂/Pd-C) would reduce them to alkanes.

Scientific Research Applications

Antimicrobial Activity

Pyridine derivatives have been extensively studied for their antimicrobial properties. The presence of the methoxy and piperidine groups in 2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Reference
This compoundEscherichia coli25 μg/mL
4-(dimethylamino)pyridinepropylthioacetateE. coli50 μg/mL
Mannich bases of pyridineSalmonella typhiModerate activity

The compound has shown promising results in inhibiting the growth of Escherichia coli, indicating its potential as an antimicrobial agent.

Antiviral Properties

In light of recent global health challenges, particularly the COVID-19 pandemic, there has been a heightened interest in developing antiviral agents. Pyridine compounds have been identified as having potential antiviral activities due to their ability to interact with viral proteins.

Case Study:
A study highlighted the synthesis of various pyridine derivatives, including those similar to this compound, which demonstrated significant antiviral activity against SARS-CoV-2. The structural modifications, including the methoxy group, were crucial for enhancing bioactivity against viral targets .

Anticancer Applications

Pyridine derivatives are also being explored for their anticancer properties. The ability of these compounds to inhibit specific cancer cell lines has been documented in several studies.

Table 2: Anticancer Activity of Pyridine Derivatives

CompoundCancer Cell Line TestedIC50 Value (µM)Reference
This compoundMCF-7 (breast cancer)15 µM
Benzimidazole derivativesVarious cancer linesIC50 < 10 µM

The compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity and potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-[(morpholin-4-yl)methyl]pyridine: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-Methoxy-5-[(pyrrolidin-1-yl)methyl]pyridine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2-Methoxy-5-[(azepan-1-yl)methyl]pyridine: Similar structure but with an azepane ring instead of a piperidine ring.

Uniqueness

2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine is unique due to the presence of the piperidine ring, which can impart different pharmacological properties compared to its analogs. The piperidine ring can influence the compound’s binding affinity, selectivity, and overall biological activity.

Biological Activity

2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and agrochemicals.

This compound is characterized by its pyridine nucleus, which is known for its diverse biological activities. The presence of a methoxy group and a piperidine moiety enhances its pharmacological potential.

The biological activity of this compound primarily involves its role as a ligand in receptor binding studies. It may interact with various biological targets, modulating their activity and influencing cellular pathways. The specific molecular targets can include proteins and nucleic acids, which are crucial for therapeutic effects.

Pharmacological Properties

Research indicates that this compound has potential applications in the following areas:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects against bacteria and viruses .
  • Anticancer Activity : The pyridine derivatives have been explored for their anticancer properties, with studies indicating that modifications to the pyridine structure can enhance efficacy against various cancer cell lines .
  • Neuropharmacological Effects : Compounds containing piperidine rings are often investigated for their neuropharmacological activities, including potential antidepressant effects through monoamine oxidase (MAO) inhibition .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of pyridine derivatives, including those structurally similar to this compound. The results indicated significant antibacterial activity against several strains of bacteria, highlighting the potential for development as an antimicrobial agent .

Study 2: Anticancer Properties

In vitro studies on pyridine derivatives showed promising results in inhibiting cancer cell proliferation. For instance, modifications to the pyridine ring led to enhanced activity against breast cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialExhibited significant antibacterial properties
AnticancerInhibited proliferation in cancer cell lines
NeuropharmacologicalPotential MAO inhibition leading to antidepressant effects

Q & A

Q. How can researchers optimize recrystallization protocols to achieve high-purity crystals for X-ray studies?

  • Recrystallization Tips :
  • Test solvent combinations (e.g., ethyl acetate/hexane, methanol/water) to balance solubility and polarity.
  • Use seed crystals from prior batches to promote uniform nucleation.
  • For hygroscopic compounds, perform recrystallization under inert atmosphere .

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